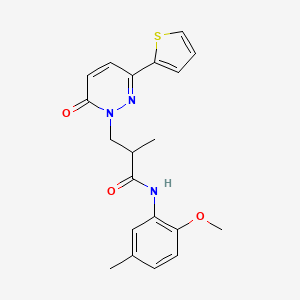
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
| CAS Number | 5276-50-6 |
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. A study highlighted that certain pyridazine derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
Anticancer Potential
The compound's structural analogs have shown promising anticancer activity. For instance, thiazolopyridazine derivatives related to this compound were tested against various cancer cell lines, revealing IC50 values ranging from 6.90 to 51.46 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cellular Membranes : The lipophilic nature of the compound may facilitate membrane disruption in microbial cells.
- Induction of Apoptosis : Some studies suggest that related compounds can trigger apoptotic pathways in cancer cells.
Study on Antimicrobial Efficacy
A systematic evaluation of various pyridazine derivatives indicated that those with specific substituents, including methoxy and thiophene groups, exhibited enhanced activity against Mtb . The structure–activity relationship (SAR) analysis revealed that modifications at the C2 and C6 positions significantly influenced antimicrobial potency.
Study on Anticancer Activity
In a comparative study involving cancer cell lines, thiazolopyridazine derivatives were tested for their cytotoxic effects. The results demonstrated that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-6-8-17(26-3)16(11-13)21-20(25)14(2)12-23-19(24)9-7-15(22-23)18-5-4-10-27-18/h4-11,14H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMZQAGUGDFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













